2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride 2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1306602-92-5
VCID: VC3387437
InChI: InChI=1S/C13H16F3NO2.ClH/c1-3-17(4-2)11(12(18)19)9-6-5-7-10(8-9)13(14,15)16;/h5-8,11H,3-4H2,1-2H3,(H,18,19);1H
SMILES: CCN(CC)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)O.Cl
Molecular Formula: C13H17ClF3NO2
Molecular Weight: 311.73 g/mol

2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride

CAS No.: 1306602-92-5

Cat. No.: VC3387437

Molecular Formula: C13H17ClF3NO2

Molecular Weight: 311.73 g/mol

* For research use only. Not for human or veterinary use.

2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride - 1306602-92-5

Specification

CAS No. 1306602-92-5
Molecular Formula C13H17ClF3NO2
Molecular Weight 311.73 g/mol
IUPAC Name 2-(diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid;hydrochloride
Standard InChI InChI=1S/C13H16F3NO2.ClH/c1-3-17(4-2)11(12(18)19)9-6-5-7-10(8-9)13(14,15)16;/h5-8,11H,3-4H2,1-2H3,(H,18,19);1H
Standard InChI Key CPGPSSRFDVUWLL-UHFFFAOYSA-N
SMILES CCN(CC)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)O.Cl
Canonical SMILES CCN(CC)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)O.Cl

Introduction

Chemical Identity and Structure

Basic Information and Identification

2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride is registered with CAS number 1306602-92-5 . It is also known by alternative names including "Benzeneacetic acid, α-(diethylamino)-3-(trifluoromethyl)-, hydrochloride (1:1)" . The compound features several standard identifiers that facilitate its recognition in chemical databases and research literature.

ParameterValue
Chemical Name2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride
CAS Number1306602-92-5
Molecular FormulaC13H17ClF3NO2
Molecular Weight311.73 g/mol
MDL NumberMFCD18838865
PubChem CID54593227
IUPAC Name2-(diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid; hydrochloride
Standard InChIInChI=1S/C13H16F3NO2.ClH/c1-3-17(4-2)11(12(18)19)9-6-5-7-10(8-9)13(14,15)16;/h5-8,11H,3-4H2,1-2H3,(H,18,19);1H
InChI KeyCPGPSSRFDVUWLL-UHFFFAOYSA-N
SMILESCCN(CC)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)O.Cl

Structural Features and Molecular Architecture

The molecular structure of 2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride incorporates several distinctive functional groups that contribute to its chemical behavior and potential applications:

  • A phenyl ring with a trifluoromethyl (CF3) substituent at the meta (3) position. The trifluoromethyl group is known to impart specific properties including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics of the aromatic system .

  • An alpha-substituted acetic acid moiety that serves as the core scaffold of the molecule, providing a carboxylic acid functional group for potential derivatization or interaction with biological targets.

  • A diethylamino group at the alpha position of the acetic acid, introducing a basic nitrogen center that complements the acidic carboxyl functionality.

  • The hydrochloride salt form, which typically enhances water solubility compared to the free base and provides stability for storage and handling.

The combination of these structural elements creates a molecule with amphoteric properties, containing both acidic (carboxylic acid) and basic (tertiary amine) centers that can participate in diverse chemical interactions.

SupplierCatalog NumberPackage SizePrice (as of April 2025)
American ElementsOMXX-291767-01Not specifiedNot specified
Cymit Quimica3D-GCC602921g€1,173.00
Cymit Quimica3D-GCC60292100mg€469.00
AccelaChemSY190026Not specifiedPrice on application

The relatively high price points suggest that this compound is currently produced in limited quantities, primarily serving specialized research applications rather than bulk industrial purposes.

Structure-Activity Relationships and Comparative Analysis

Structural Analogues and Related Compounds

Examining related compounds provides context for understanding the potential properties and applications of 2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride:

  • Substituted phenylacetic acids without the trifluoromethyl group generally exhibit weaker acidity and different lipophilicity profiles. The trifluoromethyl substituent typically enhances acidity of nearby functional groups due to its electron-withdrawing nature.

  • 2-(3-trifluoromethylanilino)phenylacetic acid, mentioned in the patent literature , shares the trifluoromethyl substituent but differs in the nature of the amino functionality. This compound has been investigated for anti-inflammatory and UV-protective properties, suggesting potentially similar applications for our compound of interest.

  • Compounds in the PPAR delta agonist class, such as 2-[4-[2-(ethoxymethyl)-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid , incorporate trifluoromethylphenyl moieties similar to our compound, though in different structural arrangements. These compounds have been investigated for metabolic and inflammatory conditions.

Impact of Structural Features on Activity

The distinctive structural features of 2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride likely influence its biological and chemical behavior in several ways:

  • The trifluoromethyl group typically:

    • Enhances lipophilicity, potentially improving membrane permeability

    • Increases metabolic stability by resisting enzymatic degradation

    • Alters the electronic properties of the phenyl ring, potentially influencing binding interactions with biological targets

    • Modifies the acidity of nearby functional groups through its electron-withdrawing effect

  • The diethylamino group:

    • Provides a basic center that can interact with acidic residues in biological targets

    • May participate in hydrogen bonding as a hydrogen bond acceptor

    • Introduces steric bulk that can influence molecular recognition events

  • The carboxylic acid functionality:

    • Offers hydrogen bonding capabilities as both donor and acceptor

    • Provides a site for potential derivatization or conjugation

    • Can form salt bridges with basic amino acid residues in protein targets

The combination of these features creates a unique chemical entity with potential applications that warrant further investigation.

Analytical Considerations and Characterization

Chromatographic Behavior

The chromatographic properties of 2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride would be influenced by its amphoteric nature and the presence of the lipophilic trifluoromethyl group:

  • In reversed-phase HPLC, the compound would likely exhibit moderate to high retention due to the lipophilic trifluoromethyl-substituted phenyl ring.

  • Its retention behavior would be pH-dependent, with different profiles observed under acidic conditions (where the amine is protonated) versus basic conditions (where the carboxylic acid is deprotonated).

  • For optimal chromatographic analysis, buffered mobile phases would likely be necessary to control the ionization state of both the acidic and basic functional groups.

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